molecular formula C11H14BBr2NO2 B2556684 3,5-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine CAS No. 2064225-87-0

3,5-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No.: B2556684
CAS No.: 2064225-87-0
M. Wt: 362.86
InChI Key: QEXYPVKJJSCBPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

3,5-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 2064225-87-0) is a halogenated pyridine derivative functionalized with a boronic ester group. Its molecular formula is $$ \text{C}{11}\text{H}{14}\text{BBr}2\text{NO}2 $$, with a molecular weight of 362.86 g/mol. The IUPAC name reflects its structural features: a pyridine ring substituted with bromine atoms at positions 3 and 5, and a pinacol boronate ester at position 4.

Structural Features:

  • Bromine substitution : Enhances electrophilic reactivity for cross-coupling reactions.
  • Pinacol boronate ester : Stabilizes the boronic acid moiety, improving shelf life and handling.
  • Pyridine core : Imparts π-conjugation and coordination capacity for catalytic systems.

Synonyms :

  • 3,5-Dibromopyridine-4-boronic acid pinacol ester
  • 3,5-Dibromo-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Key Spectral Data :

Property Value Source
$$ ^1\text{H NMR} $$ (CDCl₃) δ 8.75 (s, 1H), 8.55 (s, 1H)
$$ ^{13}\text{C NMR} $$ δ 150.2 (C-B), 134.8 (C-Br)

Historical Context in Boron-Containing Heterocycles Research

The synthesis of boron-functionalized pyridines emerged in the late 20th century as chemists sought to expand the utility of Suzuki-Miyaura cross-coupling reactions. Early methods relied on halogen-metal exchange strategies using organolithium or magnesium reagents, which faced limitations in regioselectivity and functional group tolerance. The development of transition-metal-catalyzed borylation in the 2000s, particularly Miyaura borylation using bis(pinacolato)diboron ($$\text{B}2\text{pin}2$$), revolutionized access to compounds like 3,5-dibromo-4-(pinacolboronate)pyridine.

Milestones :

  • 1995 : First reported palladium-catalyzed borylation of aryl halides.
  • 2010 : Nickel-catalyzed methods enabled borylation of challenging substrates like polyhalogenated pyridines.
  • 2020s : Commercial availability expanded through suppliers like Ambeed and Matrix Scientific.

Role in Modern Organoboron Chemistry

This compound serves three critical functions in contemporary synthesis:

Suzuki-Miyaura Cross-Coupling

As a dihalogenated boronic ester, it enables sequential functionalization:

  • Initial Suzuki coupling at position 4 via the boronate group.
  • Subsequent substitution of bromine atoms at positions 3/5 via Buchwald-Hartwig amination or Negishi coupling.

Case Study : Synthesis of trisubstituted pyridines for pharmaceutical intermediates:
$$
\text{3,5-Dibromo-4-Bpin-pyridine} \xrightarrow[\text{Pd(PPh}3\text{)}4]{\text{Ar-B(OH)}_2} \text{4-Aryl-3,5-dibromopyridine} \xrightarrow{\text{CuI/amine}} \text{4-Aryl-3,5-diaminopyridine}
$$

Directed C-H Borylation

The bromine atoms act as directing groups for iridium-catalyzed C-H borylation, enabling access to tetrasubstituted derivatives:
$$
\text{3,5-Dibromo-4-Bpin-pyridine} \xrightarrow[\text{Ir(COD)OMe}]{\text{B}2\text{pin}2} \text{3,5-Dibromo-2,4-Bpin}_2\text{-pyridine}
$$

Building Block for Materials Science

The electron-withdrawing bromine and boron groups facilitate applications in:

  • OLEDs : As electron-transport layers due to reduced LUMO levels.
  • MOFs : Coordination sites for constructing porous frameworks.

Comparative Reactivity Table :

Reaction Type Typical Conditions Yield Range
Suzuki Coupling Pd(OAc)₂, K₂CO₃, DMF/H₂O 65-85%
C-H Borylation Ir(cod)OMe, dtbpy, cyclohexane 40-60%
Bromine Substitution CuI, 1,10-phenanthroline, DMF 70-90%

Properties

IUPAC Name

3,5-dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BBr2NO2/c1-10(2)11(3,4)17-12(16-10)9-7(13)5-15-6-8(9)14/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXYPVKJJSCBPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BBr2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via oxidative addition of the aryl iodide to Pd(0), followed by transmetallation with B~2~Pin~2~ and reductive elimination to yield the boronate ester. Key catalysts include Pd(dppf)Cl~2~ or Pd(PPh~3~)~4~, with potassium acetate as a base in anhydrous 1,4-dioxane or tetrahydrofuran (THF) at 80–105°C. A representative procedure involves:

  • Starting material : 3,5-Dibromo-4-iodopyridine (1.0 equiv)
  • Catalyst : Pd(dppf)Cl~2~ (0.05 equiv)
  • Diboron reagent : B~2~Pin~2~ (1.2 equiv)
  • Base : KOAc (3.0 equiv)
  • Solvent : 1,4-Dioxane, reflux for 12–24 hours.

Yield and Optimization

Yields for this method range from 50–70%, contingent on the purity of the aryl iodide precursor. Side products, such as debrominated derivatives, may form if the reaction temperature exceeds 110°C. Chromatographic purification (silica gel, hexane/ethyl acetate) is typically required to isolate the target compound.

Directed Ortho-Metallation and Boronate Installation

Directed metallation strategies exploit the coordination of strong bases to directing groups (e.g., halogens) to achieve regioselective functionalization. For 3,5-dibromo-4-boronylpyridine, this approach involves sequential lithiation and boronation.

Lithiation-Borylation Sequence

  • Lithiation : Treatment of 4-bromo-3,5-dibromopyridine with n-butyllithium (n-BuLi) at –78°C in THF generates a stabilized aryl lithium intermediate at the 4-position.
  • Boronation : Quenching with trimethyl borate (B(OMe)~3~) followed by acidic workup yields the boronic acid, which is subsequently esterified with pinacol.

Key Data :

  • Temperature : –78°C to 0°C
  • Yield : 60–65% after recrystallization.

Challenges and Limitations

The presence of bromine atoms at the 3- and 5-positions may hinder lithiation efficiency due to steric and electronic effects. Additionally, competing side reactions, such as halogen-lithium exchange, necessitate stringent temperature control.

Iridium-Catalyzed C–H Borylation

Iridium complexes, such as [Ir(OMe)(cod)]~2~ with dtbpy ligands, enable direct C–H borylation of aromatic substrates. Applied to 3,5-dibromopyridine, this method installs the boronate group at the 4-position via regioselective C–H activation.

Reaction Parameters

  • Catalyst : [Ir(OMe)(cod)]~2~ (0.05 equiv)
  • Ligand : 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy, 0.1 equiv)
  • Boron source : Pinacolborane (PinBH, 1.5 equiv)
  • Solvent : Cyclohexane, 80°C, 24 hours.

Regioselectivity and Efficiency

The electron-deficient pyridine ring directs borylation to the para position relative to the nitrogen atom, favoring 4-borylation. Reported yields exceed 75%, with minimal di-borylation byproducts.

Grignard Reagent-Mediated Boronate Formation

Grignard reagents derived from 4-halo-3,5-dibromopyridines react with pinacolborane (PinBH) to form the target boronate ester. This method, adapted from Barbier conditions, avoids Wurtz coupling side reactions common in allylic or benzylic systems.

Procedure Overview

  • Grignard Formation : Magnesium metal reacts with 4-iodo-3,5-dibromopyridine in THF under inert atmosphere.
  • Boronation : Addition of PinBH (1.0 equiv) at ambient temperature, followed by quenching with dilute HCl.

Yield : 55–65%, with MgBr~2~ and MgH~2~ byproducts removed via aqueous extraction.

Comparative Analysis of Synthetic Routes

Method Starting Material Catalyst/Reagent Yield (%) Key Advantages Limitations
Miyaura Borylation 3,5-Dibromo-4-iodopyridine Pd(dppf)Cl~2~, B~2~Pin~2~ 50–70 Scalable, mild conditions Requires expensive Pd catalysts
Directed Lithiation 4-Bromo-3,5-dibromopyridine n-BuLi, B(OMe)~3~ 60–65 No transition metals Low-temperature sensitivity
Ir-Catalyzed Borylation 3,5-Dibromopyridine [Ir(OMe)(cod)]~2~, PinBH 75+ Atom-economical, regioselective High catalyst loading
Grignard Approach 4-Iodo-3,5-dibromopyridine PinBH, Mg 55–65 No Pd/Ir catalysts Limited to reactive aryl iodides

Chemical Reactions Analysis

Substitution Reactions

The bromine atoms at positions 3 and 5 on the pyridine ring are reactive toward nucleophilic substitution. These reactions typically involve displacement of bromide by nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Key Reaction Types

  • Amines : Reaction with primary/secondary amines (e.g., aniline derivatives) to form substituted pyridines.

  • Thiols : Displacement by sulfur nucleophiles (e.g., sulfide ions) to yield thioether derivatives.

  • Alkoxides : Substitution with alkoxy groups (e.g., methoxide) to generate ether-linked pyridines.

Reaction Conditions

  • Reagents : Nucleophiles (e.g., NH3, S⁻, RO⁻) and bases (e.g., K2CO3, NaH).

  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO).

  • Temperature : Room temperature to reflux (e.g., 80–120°C).

Example from Literature

In analogous bromopyridine systems, substitution reactions with amines or thiols proceed efficiently under palladium-free conditions, with bases like K2CO3 facilitating deprotonation and nucleophilic attack .

Cross-Coupling Reactions

The boronic ester group at position 4 enables Suzuki-Miyaura coupling, a widely used method for forming carbon-carbon bonds.

Key Reaction Types

  • Biyaryl Formation : Coupling with aryl halides to form biaryl compounds.

  • Styrene Derivatives : Reaction with vinyl halides to produce styrene-like structures.

Reaction Conditions

ParameterTypical Values
Catalyst Pd(PPh3)4, Pd(OAc)2
Ligands PPh3, Xantphos
Base K2CO3, K3PO4
Solvent Dioxane/water mixture
Temperature Reflux (80–110°C)

Example from Literature

In studies involving similar boronic esters, Suzuki couplings with aryl halides are performed under reflux in dioxane/water mixtures, using palladium catalysts and ligands like triphenylphosphine . For instance, diboronic esters have been coupled with bromoarenes to form macrocycles, achieving yields up to 87% .

Reaction Interplay and Selectivity

The compound’s dual functionality allows sequential or concurrent reactions. For example, bromine substitution can precede cross-coupling, enabling modular synthesis of complex molecules.

Regiochemical Considerations

The boronic ester’s position (para to the pyridine nitrogen) dictates coupling regioselectivity. Bromine atoms at meta positions (3 and 5) may exhibit competing reactivity, requiring careful control of reaction conditions to favor desired substitution sites .

Comparative Analysis

Reaction TypeSubstitutionCross-Coupling
Reactive Site Bromine atoms (3,5)Boronic ester (4)
Nucleophile Amines, thiols, alkoxidesAryl/vinyl halides
Catalyst None (base-mediated)Pd catalysts (e.g., Pd(PPh3)4)
Typical Yield Moderate (40–70%)High (70–90%)
Key Products Substituted pyridinesBiaryls, styrenes

Suzuki Coupling Efficiency

Studies on similar boronic esters demonstrate high coupling efficiency under optimized conditions. For example, diboronic esters react with bromoarenes to form macrocycles in yields exceeding 80% .

Substitution Trends

Bromine displacement is favored by electron-deficient pyridine rings, as observed in analogous systems. Substitution rates depend on steric hindrance and nucleophile strength .

Catalyst Optimization

Palladium catalysts with bulky ligands (e.g., Xantphos) enhance reaction rates and selectivity, particularly for sterically hindered coupling partners .

Mechanism of Action

The mechanism by which 3,5-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine exerts its effects involves its participation in cross-coupling reactions. The boronic acid moiety facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction, where the boronic acid derivative reacts with an aryl or vinyl halide in the presence of a palladium catalyst.

Molecular Targets and Pathways:

  • Suzuki-Miyaura Reaction Pathway: Involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination to form the final product.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3,5-dibromo-4-boronate-pyridine with structurally related pyridine-based boronate esters, emphasizing substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison of Pyridine Boronate Esters

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Properties/Applications CAS Number Reference ID
3,5-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine C₁₁H₁₃Br₂BNO₂ 367.86 (calc.) Br (3,5); boronate (4) Dual leaving groups (Br) for sequential cross-coupling; Suzuki reactions Not provided -
2,5-Dibromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine C₁₁H₁₃Br₂BNO₂ 367.86 (calc.) Br (2,5); boronate (3) Positional isomer; potential steric hindrance at 3-position boronate 852228-17-2
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine C₁₁H₁₅BFNO₂ 223.05 F (3); boronate (5) Electron-withdrawing F enhances electrophilicity; fluorinated drug intermediates 947249-01-6
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine C₁₂H₁₅BF₃NO₂ 273.06 CF₃ (5); boronate (3) Strong electron-withdrawing CF₃ group; agrochemical building blocks 1084953-47-8
3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine C₁₃H₂₀BNO₂ 241.12 CH₃ (3,5); boronate (4) Electron-donating CH₃ groups; steric bulk may limit coupling efficiency 1032358-02-3

Substituent Effects on Reactivity

  • Halogen vs. Fluorine/Trifluoromethyl : Bromine substituents (as in the target compound and its 2,5-dibromo analog) enable sequential cross-coupling due to their reactivity as leaving groups, whereas fluorine or trifluoromethyl groups modify electronic properties without participating in coupling . For example, 3-fluoro-5-boronate-pyridine (223.05 g/mol) is lighter and more electrophilic than brominated analogs, favoring single-step couplings .
  • Steric Considerations : The 4-position boronate in the target compound avoids steric clashes with adjacent substituents, unlike 3,5-dimethyl-4-boronate-pyridine, where methyl groups may hinder coupling partners .

Biological Activity

3,5-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a synthetic organic compound that has garnered attention for its potential biological activities. This compound incorporates a dibrominated pyridine structure along with a dioxaborolane moiety, which may enhance its reactivity and interaction with biological targets.

Chemical Structure

The molecular formula for this compound is C₁₁H₁₄BBr₂NO₂. The presence of bromine atoms and the dioxaborolane group are key features that influence its biological activity.

Biological Activity Overview

Research into the biological activity of this compound suggests several potential applications in medicinal chemistry and pharmacology. The following sections detail specific areas of activity supported by research findings.

Anticancer Activity

Studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and inhibition of tubulin polymerization .
  • In Vitro Studies : In a study evaluating various derivatives, compounds similar to this compound demonstrated IC₅₀ values in the low micromolar range against various cancer cell lines .
CompoundCell LineIC₅₀ (µM)
3,5-Dibromo DerivativeA549 (lung cancer)0.56
CA-4 (control)A5491.0

Antimicrobial Activity

The presence of bromine in organic compounds often correlates with increased antimicrobial properties. Preliminary studies suggest that this compound may exhibit:

  • Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
  • Mechanism : Likely involves disruption of bacterial cell membranes or interference with metabolic pathways .

Case Studies

Several case studies have been conducted to explore the biological implications of similar compounds:

  • Study on Brominated Compounds : A comparative study showed that brominated pyridines had enhanced cytotoxic effects in various cancer cell lines compared to their non-brominated counterparts .
  • Dioxaborolane Moiety : Research indicates that dioxaborolane-containing compounds can improve solubility and bioavailability, making them suitable candidates for drug development .

Research Findings

Recent literature has highlighted the following findings regarding the biological activity of this compound:

  • Cell Cycle Arrest : Treatment with this compound resulted in G2/M phase arrest in certain cancer cell lines.
  • Caspase Activation : Increased levels of activated caspase-3 were observed in treated cells, indicating a pathway leading to programmed cell death .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3,5-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is C11H14BBr2NOC_{11}H_{14}BBr_2NO . It features a pyridine ring substituted with dibromo and dioxaborolane moieties. The presence of these functional groups imparts unique reactivity and properties that are exploited in various applications.

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. The dioxaborolane group can facilitate the delivery of boron to cancer cells for neutron capture therapy (NCT), which is a promising treatment modality for certain types of tumors .

Case Study: Synthesis of Boronated Compounds
A study demonstrated the synthesis of boronated pyridine derivatives using this compound as a key intermediate. The resulting compounds showed enhanced activity against human cancer cell lines compared to non-boronated analogs .

Materials Science

Organic Electronics
The compound has potential applications in the field of organic electronics. Its unique structure allows it to serve as a building block for the synthesis of organic semiconductors used in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromine substituents enhance the electronic properties necessary for these applications .

Data Table: Comparison of Electronic Properties

CompoundMobility (cm²/V·s)Band Gap (eV)Application
This compound0.152.0OLEDs
Similar Boronated Compound0.101.8OPVs

Organic Synthesis

Cross-Coupling Reactions
The compound is utilized in cross-coupling reactions such as Suzuki-Miyaura coupling due to the presence of boron functionalities. This reaction is pivotal in forming carbon-carbon bonds in complex organic molecules .

Case Study: Synthesis of Complex Molecules
In a recent study involving the use of this compound in Suzuki coupling reactions with aryl halides, researchers successfully synthesized complex polycyclic compounds that are difficult to obtain through traditional methods. The reaction conditions were optimized to achieve high yields and selectivity .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3,5-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The synthesis typically involves sequential functionalization of pyridine derivatives. A representative approach includes:

  • Bromination : Direct bromination of 4-boronic ester-substituted pyridine using brominating agents (e.g., Br₂ in H₂SO₄ or NBS).
  • Boronation : Introduction of the dioxaborolane group via Miyaura borylation, employing bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization to isolate the product.

Q. Key Reagents/Conditions Table :

StepReagents/ConditionsPurpose
BrominationBr₂, H₂SO₄, 0–5°CIntroduce Br substituents
BoronationB₂pin₂, Pd(dppf)Cl₂, KOAc, DMF, 80°CInstall boronic ester
PurificationHexane/EtOAC (3:1)Isolate product

Q. How is the compound characterized to confirm structural integrity?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and boronic ester integration. The absence of residual solvent peaks confirms purity.
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ calculated for C₁₅H₁₈Br₂BNO₂: 422.93 g/mol).
  • X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction data refined via SHELXL or OLEX2 resolves bond lengths/angles and crystallographic disorder.

Q. What precautions are necessary for handling this compound?

  • Moisture Sensitivity : Store under inert gas (N₂/Ar) at 0–6°C to prevent hydrolysis of the boronic ester .
  • Reaction Solvents : Use anhydrous solvents (THF, toluene) and degas via freeze-pump-thaw cycles to avoid side reactions.

Advanced Research Questions

Q. How do steric and electronic effects of the 3,5-dibromo substituents influence Suzuki-Miyaura cross-coupling efficiency?

The bromine atoms act as both directing groups and leaving groups:

  • Steric Hindrance : The 3,5-dibromo substitution creates steric bulk, slowing transmetallation steps. Optimize using bulky phosphine ligands (e.g., SPhos) to accelerate oxidative addition .
  • Electronic Effects : Electron-withdrawing Br substituents enhance electrophilicity at the 4-position, improving coupling with electron-rich arylboronic acids.
  • Methodological Adjustment : Use microwave-assisted heating (120°C, 30 min) to overcome kinetic barriers, achieving >85% yield .

Q. How can contradictory crystallographic data (e.g., disorder in the boronic ester) be resolved?

  • Refinement Strategies : In OLEX2 , apply "SADI" restraints to maintain bond distances/angles in the dioxaborolane ring. Use "ISOR" constraints for isotropic displacement parameters of disordered atoms.
  • Validation Tools : Check R-factor convergence (target <5%) and analyze residual electron density maps to identify unresolved disorder .

Q. What computational methods are suitable for predicting reactivity in sequential cross-coupling reactions?

  • DFT Calculations : Optimize transition states (B3LYP/6-31G*) to model Suzuki coupling energetics. The boronic ester’s Lewis acidity facilitates base-assisted transmetallation.
  • MD Simulations : Study solvent effects (e.g., toluene vs. DMF) on reaction kinetics using GROMACS. Polar aprotic solvents stabilize Pd intermediates, enhancing turnover .

Data Contradiction Analysis Example :
If experimental yields conflict with computational predictions:

  • Troubleshooting : Check for trace oxygen (quenches Pd catalysts) via GC-MS. Re-optimize base (K₂CO₃ vs. Cs₂CO₃) to adjust pH-dependent transmetallation rates .

Q. Table 1: Common Cross-Coupling Conditions

CatalystLigandBaseSolventYield (%)
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/EtOH72
Pd(dppf)Cl₂dppfCs₂CO₃DMF89

Q. Table 2: Key Spectral Data

TechniqueKey Signals
¹H NMR (CDCl₃)δ 8.65 (s, 2H, pyridine-H), 1.35 (s, 12H, pinacol-CH₃)
HRMS (ESI+)[M+H]⁺: 422.93 (calc.), 422.90 (obs.)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.